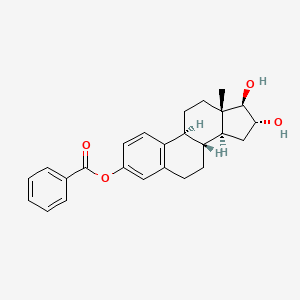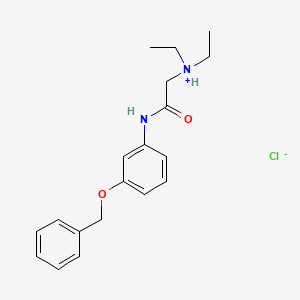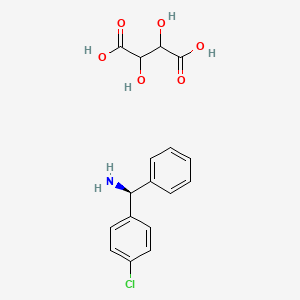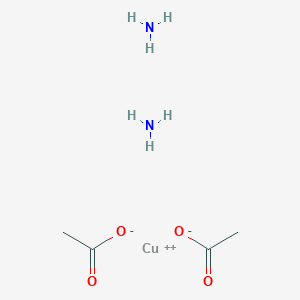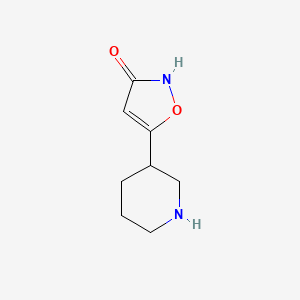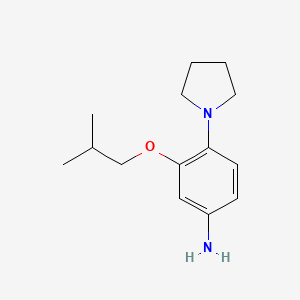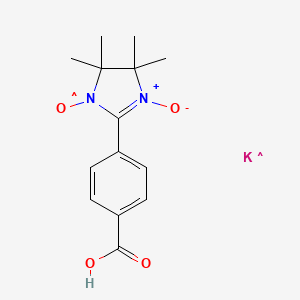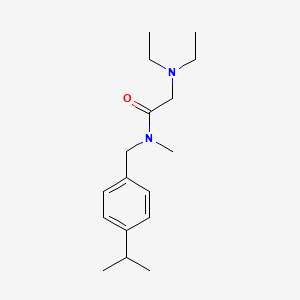
Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-N-methyl-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2-(diethylamino)-N-(p-isopropylbenzyl)-N-methyl-, monohydrochloride is a fascinating organic compound with significant relevance in chemistry and pharmacology. This compound belongs to a class of chemicals known for their applications in medicinal chemistry, owing to their unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Initial Reactants: : The preparation typically starts with acetamide, a simple organic compound.
Substitution Reactions: : Through a series of substitutions involving diethylamine and p-isopropylbenzyl chloride, the compound is synthesized.
Reaction Conditions: : These reactions are usually carried out in the presence of suitable solvents and catalysts, maintaining controlled temperatures and pressures to optimize yields.
Industrial Production Methods
Scale-Up Procedures: : Industrial production might involve continuous flow synthesis techniques to enhance efficiency.
Purification Steps: : This includes crystallization and chromatography to ensure the purity of the final product.
Safety Considerations: : Ensuring safe handling of chemicals and waste management is crucial in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : Under specific conditions, this compound can undergo oxidation, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can produce simpler amines.
Substitution: : The compound is prone to nucleophilic substitution reactions due to its functional groups.
Common Reagents and Conditions
Oxidation Reagents: : Such as potassium permanganate or hydrogen peroxide.
Reduction Agents: : Like lithium aluminum hydride.
Substitution Reagents: : Including alkyl halides and bases.
Major Products Formed
Oxidized Products: : New functionalities introduced in the molecule.
Reduced Amines: : Simpler amines retaining the core structure.
Substituted Derivatives: : Varied compounds with different substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: : Useful as an intermediate in organic synthesis.
Reaction Mechanism Studies: : Helps understand substitution and reduction mechanisms.
Biology
Pharmacological Research: : Investigated for its potential biological activities, like enzyme inhibition.
Medicine
Drug Development: : Structural features make it a candidate for drug development, particularly in neuropharmacology.
Industry
Chemical Manufacturing: : Utilized in the production of other complex chemicals.
Materials Science: : Explored for its potential in creating novel materials with unique properties.
Wirkmechanismus
Molecular Targets and Pathways
Enzyme Inhibition: : It may act as an enzyme inhibitor, interfering with the activity of specific enzymes.
Receptor Binding: : Potential interactions with neurotransmitter receptors, impacting signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-(p-isopropylbenzyl)-N-methyl-: : Lacks the diethylamino group.
Acetamide, 2-(diethylamino)-N-methyl-: : Missing the p-isopropylbenzyl group.
Uniqueness
Structural Features: : The presence of both diethylamino and p-isopropylbenzyl groups provides distinct chemical and biological properties.
Applications: : This combination of groups enhances its versatility in various applications, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
14474-21-6 |
|---|---|
Molekularformel |
C17H28N2O |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
2-(diethylamino)-N-methyl-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C17H28N2O/c1-6-19(7-2)13-17(20)18(5)12-15-8-10-16(11-9-15)14(3)4/h8-11,14H,6-7,12-13H2,1-5H3 |
InChI-Schlüssel |
PCFBIHBBJKSXQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)N(C)CC1=CC=C(C=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





